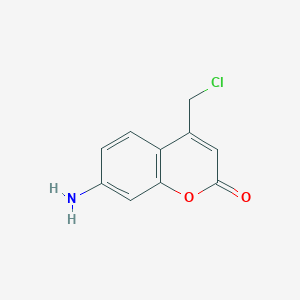

7-Amino-4-chloromethylcoumarin

概述

描述

7-Amino-4-chloromethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties, making it a valuable tool in various scientific research applications, particularly in cell biology and biochemistry. It is often used as a fluorescent probe for tracking cellular processes due to its ability to penetrate cell membranes and retain fluorescence over multiple cell generations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-chloromethylcoumarin typically involves the chloromethylation of 7-amino-4-methylcoumarin. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

化学反应分析

Types of Reactions: 7-Amino-4-chloromethylcoumarin undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The compound can undergo reduction to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

- Substitution reactions yield various coumarin derivatives with different functional groups.

- Oxidation reactions produce nitro derivatives.

- Reduction reactions result in the formation of amines .

科学研究应用

Fluorescent Marker in Cell Biology

CMAC is primarily used as a fluorescent marker for tracking cellular processes. Its ability to fluoresce upon cleavage makes it an ideal substrate for studying peptidase activity in live cells.

- Peptidase Activity Measurement : CMAC can be used to measure the activity of various peptidases, including calpain. Upon cleavage by these enzymes, CMAC emits blue fluorescence, which can be quantitatively measured using flow cytometry or fluorescence microscopy .

| Application | Description | Detection Method |

|---|---|---|

| Peptidase Activity Assays | Measures enzyme activity in live cells using fluorescence after substrate cleavage | Flow Cytometry, Microscopy |

| Cell Viability Studies | Evaluates cell viability post-treatment with drugs like doxorubicin | MTT Assay, FACS Analysis |

Drug Resistance Studies

In cancer research, CMAC has been utilized to investigate mechanisms of drug resistance in tumor cells. For instance, studies have shown that CMAC can help measure intracellular drug accumulation and efflux in resistant cancer cell lines.

- Case Study : In a study involving MCF-7/adr breast cancer cells, CMAC was used to analyze the intracellular levels of doxorubicin. The results indicated that the presence of Hsp27 affected drug resistance by modulating the expression of MDR1/P-glycoprotein .

Assessment of Oxidative Stress

CMAC is also employed in studies assessing oxidative stress within cells. Its fluorescent properties allow researchers to monitor changes in glutathione levels, a critical antioxidant within cells.

- Research Findings : In neuronal cell studies, CMAC was used alongside other fluorescent probes to evaluate oxidative stress levels following treatment with buthionine sulfoximine (BSO), which depletes glutathione .

| Study Focus | Methodology | Outcome |

|---|---|---|

| Oxidative Stress Measurement | Utilized CMAC to assess glutathione levels in neuronal cultures | Significant correlation found |

Imaging Techniques

CMAC has been integrated into advanced imaging techniques for real-time visualization of cellular dynamics. Its application extends to studying T cell motility and interactions within lymph nodes.

- Imaging Applications : Researchers have utilized CMAC to label T cells and visualize their migration patterns in lymph nodes under various conditions . This application is crucial for understanding immune responses and T cell behavior.

Development of Fluorescent Probes

The structure of CMAC serves as a foundation for developing new fluorescent probes with enhanced properties. Variants of CMAC are being explored for specific applications in different biological contexts.

作用机制

The mechanism of action of 7-Amino-4-chloromethylcoumarin involves its ability to penetrate cell membranes and react with intracellular thiols. Once inside the cell, the chloromethyl group reacts with thiol groups, forming a cell-impermeant fluorescent dye-thioether adduct. This reaction is likely mediated by glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates . The resulting fluorescent product is retained within the cell, allowing for long-term tracking of cellular processes .

相似化合物的比较

7-Hydroxy-4-chloromethylcoumarin: Another coumarin derivative with similar fluorescent properties but different reactivity due to the presence of a hydroxyl group instead of an amino group.

4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe in various biochemical assays.

Coumarin-6: A highly fluorescent compound used in dye lasers and as a tracer in fluid dynamics studies.

Uniqueness: 7-Amino-4-chloromethylcoumarin is unique due to its combination of an amino group and a chloromethyl group, which allows for versatile chemical modifications and applications. Its ability to form stable fluorescent adducts with intracellular thiols makes it particularly valuable for long-term cell tracing studies .

生物活性

7-Amino-4-chloromethylcoumarin (CMAC) is a fluorescent compound widely used in biological research due to its unique properties. It serves primarily as a peptidase substrate and a fluorescent dye, enabling various applications in cell biology, biochemistry, and molecular imaging. This article explores the biological activity of CMAC, including its mechanisms of action, applications in research, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 147963-22-2

- Molecular Formula : C10H8ClN O2

- Molecular Weight : 215.63 g/mol

CMAC exhibits its biological activity through several mechanisms:

- Fluorescent Properties : CMAC is a cell-permeant fluorescent dye that emits blue fluorescence upon cleavage by peptidases, particularly calpain. The excitation/emission maxima are approximately 330/403 nm, making it suitable for live-cell imaging .

- Peptidase Substrate : It is utilized as a substrate for measuring peptidase activity in solution or live cells. Upon cleavage by calpain or other peptidases, CMAC releases a fluorescent product that can be quantified .

- Cellular Uptake : CMAC's ability to penetrate cell membranes allows it to be used in various cellular assays, including those assessing oxidative stress and apoptosis .

Applications in Biological Research

CMAC has been employed in numerous studies to evaluate cellular processes:

- Measurement of Calpain Activity : A study demonstrated the use of CMAC for flow cytometric measurement of calpain activity in living cells. This method showed that CMAC is cleaved specifically by calpains and can effectively measure calpain activation following cellular stimulation .

- Fluorescent Dye for Cell Studies : CMAC has been tested alongside other fluorescent probes to measure intracellular glutathione levels and oxidative stress in neuronal cell cultures. The results indicated that CMAC provides reliable fluorescence signals even under conditions of oxidative stress .

Case Study 1: Calpain Activity Measurement

A study utilized CMAC to assess calpain activity in rat fibroblasts stimulated with PDGF (Platelet-Derived Growth Factor). The results indicated that the fluorescence intensity correlated with calpain activation levels, demonstrating the efficacy of CMAC as a specific probe for calpain activity measurement .

Case Study 2: Neuronal Cell Culture

In another study involving SH-SY5Y neuronal cells, researchers used CMAC to evaluate the effects of buthionine sulfoximine (BSO), a glutathione-depleting agent. The findings revealed significant changes in fluorescence intensity, indicating alterations in cellular redox status due to BSO treatment .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

7-amino-4-(chloromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEYMVWPECAOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376327 | |

| Record name | 7-amino-4-chloromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147963-22-2 | |

| Record name | 7-Amino-4-chloromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147963222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-amino-4-chloromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-Amino-4-chloromethylcoumarin (CMAC) interact with its target and what are the downstream effects?

A1: CMAC is a fluorescent dye that enters cells and reacts with glutathione (GSH) in the presence of glutathione S-transferase (GST). [] This conjugation leads to the formation of a fluorescent adduct, which is retained within the cell, particularly in compartments with high GSH concentrations, such as vacuoles and lysosomes. [, , ] This property has been exploited to track cells, study vacuolar dynamics, and assess cellular viability. [, , ]

Q2: What is the structural characterization of CMAC, including its molecular formula, weight, and spectroscopic data?

A2: While the provided research papers primarily focus on CMAC's application, they don't explicitly state its molecular formula, weight, or detailed spectroscopic data. A comprehensive reference source on chemical properties is recommended for this information.

Q3: Is CMAC known to exhibit catalytic properties? What are its applications in this context?

A4: CMAC itself does not exhibit catalytic properties. It acts as a substrate for GST, becoming fluorescent upon conjugation with GSH. It is not used for catalyzing chemical reactions. []

Q4: How stable is CMAC under various conditions, and what formulation strategies can be used to improve its stability, solubility, or bioavailability?

A4: The research papers mainly focus on CMAC's applications and do not provide comprehensive data on its stability under different conditions or formulation strategies.

Q5: How do researchers ensure compliance with SHE (Safety, Health, and Environment) regulations when working with CMAC? What are the risk minimization strategies and responsible practices?

A8: While the research papers highlight CMAC's low cytotoxicity at working concentrations, [, ] they don't provide specific details about SHE regulations or risk minimization strategies for this compound. It's crucial to consult relevant safety data sheets and follow established laboratory safety protocols.

Q6: What is known about the Pharmacokinetics and Pharmacodynamics (PK/PD) of CMAC? Are there studies on its ADME (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?

A6: The research primarily focuses on using CMAC as a fluorescent probe in in vitro settings. Detailed PK/PD studies, including ADME and in vivo efficacy data, are not elaborated upon in these papers.

Q7: What analytical methods and techniques are commonly employed to characterize, quantify, and monitor CMAC?

A11: Flow cytometry is a primary analytical technique used to detect and quantify CMAC fluorescence in cells. [, ] This technique allows for single-cell analysis and sorting based on fluorescence intensity. Microscopy, particularly fluorescence microscopy, is also employed to visualize CMAC localization within cells and tissues. []

Q8: Has CMAC been investigated for potential resistance mechanisms and cross-resistance with other compounds or classes?

A8: The research papers provided do not discuss resistance mechanisms or cross-resistance related to CMAC.

Q9: Are there any known alternatives or substitutes for CMAC, and how do they compare in terms of performance, cost, and impact?

A13: Several fluorescent dyes with similar applications exist, such as CellTracker™ Green CMFDA, which targets cellular esterases. [] The choice of an alternative depends on the specific application, considering factors like cell permeability, specificity, fluorescence properties, and cost.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。